molecular formula C12H27N3 B3048452 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE CAS No. 169833-92-5

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE

Cat. No.: B3048452
CAS No.: 169833-92-5
M. Wt: 213.36 g/mol
InChI Key: WSCIOJBYRWGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE is a chemical compound with a unique structure that includes a triazonane ring substituted with propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diamines with sulfonium salts, followed by cyclization to form the triazonane ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the propan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the propan-2-yl groups.

Scientific Research Applications

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS(PROPAN-2-YL)BENZENE: A similar compound with a benzene ring instead of a triazonane ring.

    1,4-BIS(PROPAN-2-YL)BUT-2-YNEDIOATE: Another related compound with a but-2-ynedioate structure.

Uniqueness

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE is unique due to its triazonane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,4-di(propan-2-yl)-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)14-7-5-13-6-8-15(10-9-14)12(3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIOJBYRWGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476917
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169833-92-5
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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